molecular formula C12H17NO2 B12335578 ((3S,4R)-4-(4-Methoxyphenyl)pyrrolidin-3-YL)methanol

((3S,4R)-4-(4-Methoxyphenyl)pyrrolidin-3-YL)methanol

Cat. No.: B12335578
M. Wt: 207.27 g/mol
InChI Key: RLEHVECIWDMFJT-JQWIXIFHSA-N
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Description

((3S,4R)-4-(4-Methoxyphenyl)pyrrolidin-3-YL)methanol: is a chiral compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a methoxyphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((3S,4R)-4-(4-Methoxyphenyl)pyrrolidin-3-YL)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and (S)-proline.

    Formation of Pyrrolidine Ring: The key step involves the formation of the pyrrolidine ring through a cyclization reaction. This can be achieved using a variety of methods, including reductive amination or cycloaddition reactions.

    Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced through a reduction reaction, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic methods and continuous flow processes may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be further reduced to form derivatives with different functional groups.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Formation of 4-(4-methoxyphenyl)pyrrolidine-3-carboxaldehyde or 4-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid.

    Reduction: Formation of 4-(4-methoxyphenyl)pyrrolidine-3-methanol derivatives.

    Substitution: Formation of 4-(substituted phenyl)pyrrolidine-3-methanol derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Chiral Ligands: ((3S,4R)-4-(4-Methoxyphenyl)pyrrolidin-3-YL)methanol can be used as a building block for the synthesis of chiral ligands in asymmetric catalysis.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: Due to its chiral nature, the compound can be explored for the development of enantiomerically pure drugs with specific biological activities.

Industry:

    Material Science: The compound can be used in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of ((3S,4R)-4-(4-Methoxyphenyl)pyrrolidin-3-YL)methanol involves its interaction with specific molecular targets. The hydroxymethyl group and the methoxyphenyl group play crucial roles in binding to active sites of enzymes or receptors. The pyrrolidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • (S)-4-(4-Methoxyphenyl)pyrrolidine-3-carboxylic acid
  • ®-4-(4-Methoxyphenyl)pyrrolidine-3-methanol
  • (S)-4-(4-Methoxyphenyl)pyrrolidine-3-methanol

Comparison:

  • Structural Differences: The presence of different functional groups (e.g., carboxylic acid vs. hydroxymethyl) can significantly impact the compound’s reactivity and biological activity.
  • Chirality: The stereochemistry of the compound (3S,4R) distinguishes it from its enantiomers and diastereomers, leading to unique interactions with chiral environments in biological systems.
  • Functional Group Substitution: The methoxy group on the phenyl ring can be replaced with other substituents, altering the compound’s chemical properties and potential applications.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

[(3S,4R)-4-(4-methoxyphenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H17NO2/c1-15-11-4-2-9(3-5-11)12-7-13-6-10(12)8-14/h2-5,10,12-14H,6-8H2,1H3/t10-,12-/m0/s1

InChI Key

RLEHVECIWDMFJT-JQWIXIFHSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2CNC[C@H]2CO

Canonical SMILES

COC1=CC=C(C=C1)C2CNCC2CO

Origin of Product

United States

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